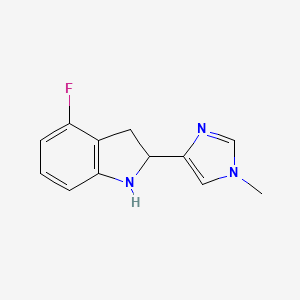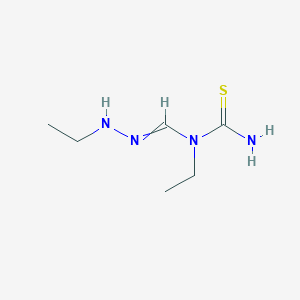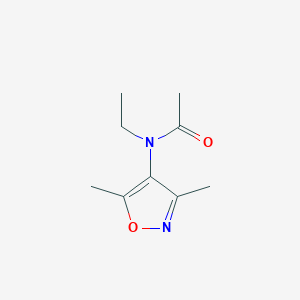![molecular formula C12H14BrNO3 B12581380 (4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline CAS No. 634615-76-2](/img/structure/B12581380.png)
(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline is a chiral compound with significant potential in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl bromide and L-proline.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 4-bromobenzyl bromide and L-proline.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom may result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions due to its chiral nature.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the proline derivative can interact with active sites or allosteric sites of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and has shown antimicrobial and anticancer activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a bromophenyl group, used in various medicinal applications.
Uniqueness
(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline is unique due to its chiral nature and the presence of both a bromophenyl group and a proline derivative. This combination of structural features makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
634615-76-2 |
|---|---|
Formule moléculaire |
C12H14BrNO3 |
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
(2S,4R)-2-[(4-bromophenyl)methyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO3/c13-9-3-1-8(2-4-9)5-12(11(16)17)6-10(15)7-14-12/h1-4,10,14-15H,5-7H2,(H,16,17)/t10-,12+/m1/s1 |
Clé InChI |
VMYWEQFJZCICDA-PWSUYJOCSA-N |
SMILES isomérique |
C1[C@H](CN[C@]1(CC2=CC=C(C=C2)Br)C(=O)O)O |
SMILES canonique |
C1C(CNC1(CC2=CC=C(C=C2)Br)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


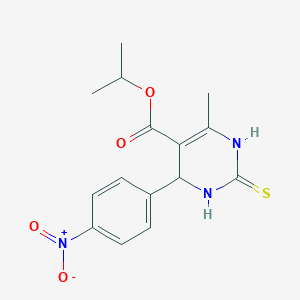
![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B12581304.png)
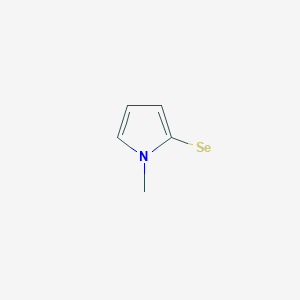

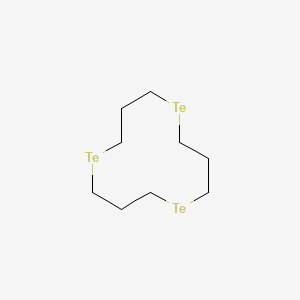
![Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12581329.png)
![5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol](/img/structure/B12581336.png)
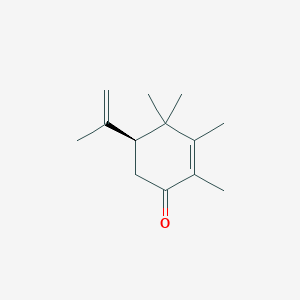
![5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine](/img/structure/B12581341.png)
![[1]Benzofuro[3,2-f][1,3]benzothiazole](/img/structure/B12581359.png)
